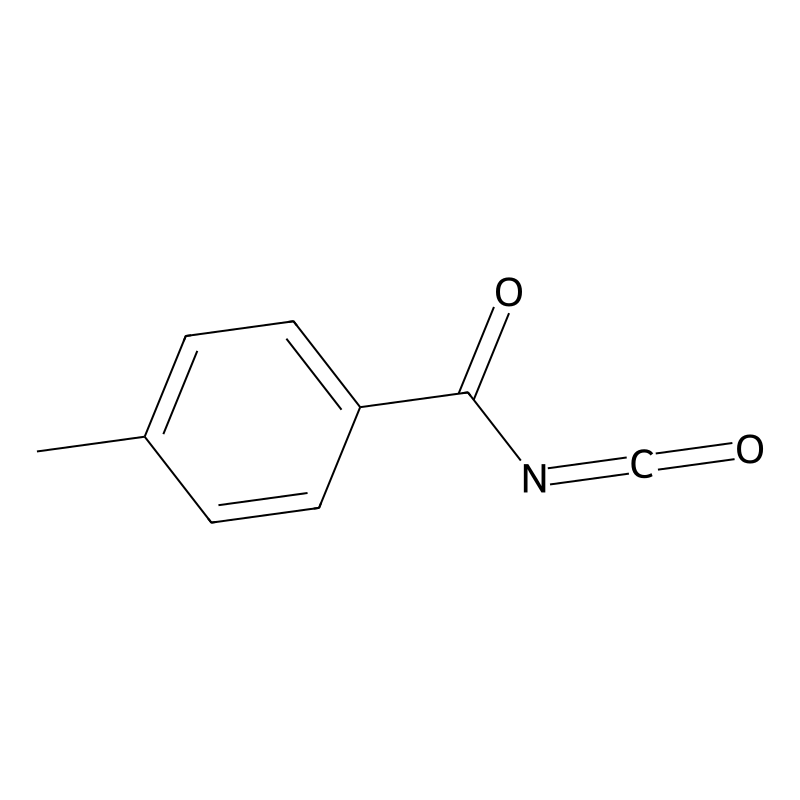

4-Methylbenzoyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isocyanates are highly reactive compounds widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers. They are increasingly used in the automobile industry, autobody repair, and building insulation materials. Spray-on polyurethane products containing isocyanates have been developed for a wide range of retail, commercial, and industrial uses to protect cement, wood, fiberglass, steel and aluminum, including protective coatings for truck beds, trailers, boats, foundations, and decks .

4-Methylbenzoyl isocyanate is an organic compound characterized by its isocyanate functional group attached to a 4-methylbenzoyl moiety. Its molecular formula is C9H9NCO, and it features a structure that includes both a phenyl ring and an isocyanate group, making it a member of the isocyanate family. This compound is notable for its reactivity, particularly with nucleophiles, which allows it to participate in various

4-Methylbenzoyl isocyanate exhibits significant reactivity due to the presence of its isocyanate group. Key reactions include:

- Nucleophilic Addition: It readily reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. For example:

- Reaction with an alcohol:

- Reaction with an alcohol:

- Hydrolysis: In the presence of water, it can hydrolyze to form carbon dioxide and the corresponding amine or urea:

- Polymerization: Under certain conditions, it can polymerize to form polyurethanes when reacted with diols or polyols.

The synthesis of 4-Methylbenzoyl isocyanate typically involves the reaction of 4-methylbenzoyl chloride with sodium cyanate in an organic solvent. A method described in a patent involves using a composite catalyst consisting of Lewis acid and p-toluenesulfonic acid. The synthesis can be summarized as follows:

- Reactants: Combine 4-methylbenzoyl chloride and sodium cyanate in an organic solvent.

- Catalysis: Add a composite catalyst (e.g., Lewis acid).

- Reaction Conditions: Heat the mixture at 40-60 °C for several hours.

- Product Isolation: Remove the solvent via reduced pressure evaporation to obtain 4-Methylbenzoyl isocyanate with high purity and yield .

4-Methylbenzoyl isocyanate finds applications primarily in the following areas:

- Chemical Intermediates: Used in the synthesis of various pharmaceuticals and agrochemicals.

- Polymer Production: Serves as a precursor for producing polyurethane materials.

- Research: Employed in chemical research for studying reaction mechanisms involving isocyanates.

Interaction studies involving 4-Methylbenzoyl isocyanate focus on its reactivity with biological molecules and other chemicals. The compound's electrophilic nature allows it to interact readily with nucleophiles, leading to the formation of stable adducts. These interactions are crucial for understanding its potential biological effects and applications in synthetic chemistry.

Several compounds share structural similarities with 4-Methylbenzoyl isocyanate, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzoyl Isocyanate | Benzoyl group attached to isocyanate | Lacks methyl substituent on the phenyl ring |

| Phenyl Isocyanate | Phenyl group attached to isocyanate | More reactive due to lack of steric hindrance |

| Methyl Isocyanate | Methyl group attached directly to NCO | Highly toxic; known for historical industrial accidents |

| Toluene-2,4-diisocyanate | Two isocyanate groups on a toluidine | Used extensively in polyurethane production |

Uniqueness of 4-Methylbenzoyl Isocyanate

The unique feature of 4-Methylbenzoyl isocyanate lies in its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds. Its methyl group at the para position provides steric hindrance that affects how it interacts with nucleophiles, making it distinct from other aryl isocyanates.